2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole
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Overview
Description
2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound features two pyrrole rings, each substituted with methyl groups at the 3 and 4 positions, and connected via a carbonyl group at the 2 position of one of the pyrrole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole typically involves the following steps:
Formation of 3,4-dimethyl-1H-pyrrole: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Acylation Reaction: The 3,4-dimethyl-1H-pyrrole undergoes acylation with an appropriate acyl chloride or anhydride to introduce the carbonyl group at the 2 position.
Coupling Reaction: The acylated pyrrole is then coupled with another 3,4-dimethyl-1H-pyrrole under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new substituents on the pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Pyrrole oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or nitrated pyrroles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-1H-pyrrole: A simpler pyrrole derivative with similar structural features.
2-acetyl-3,4-dimethyl-1H-pyrrole: Another acylated pyrrole with a different acyl group.
3,4-dimethyl-2,5-dihydro-1H-pyrrole: A reduced form of the pyrrole ring.
Uniqueness
2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole is unique due to its specific substitution pattern and the presence of two pyrrole rings connected via a carbonyl group. This structure may confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
Properties
IUPAC Name |
bis(3,4-dimethyl-1H-pyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-7-5-14-11(9(7)3)13(16)12-10(4)8(2)6-15-12/h5-6,14-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWQBOBZRIICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C(=O)C2=C(C(=CN2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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